Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that falls under the category of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . They are known for their versatility in the field of drug discovery .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole ring, which is part of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, has been extensively studied for its potential as an anti-infective agent. Research indicates that these compounds can be effective against a variety of infectious diseases, including tuberculosis, malaria, and certain nosocomial infections . The oxadiazole ring’s ability to act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms contributes to its anti-infective properties .
Anticancer Activity
Oxadiazoles have shown promise in anticancer research. Their structural versatility allows for the creation of compounds that can interact with various biological targets, potentially leading to the development of new anticancer drugs. The presence of the oxadiazole ring can enhance the efficacy of these compounds by improving their interaction with cancerous cells .
Agricultural Applications
In agriculture, Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate could be used to develop new herbicides, insecticides, and fungicides. The oxadiazole derivatives are known for their biological activity, which includes the ability to protect plants from various pathogens and pests . This makes them valuable candidates for safeguarding crops and ensuring food security.
High-Energy Materials
The high positive enthalpy of formation and density of oxadiazole derivatives make them suitable for the synthesis of high-energy materials. These properties are particularly relevant in the design of explosives and propellants, where stability and energy release are critical factors .
Drug Discovery and Design
The oxadiazole core of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate can be utilized in drug discovery to create novel therapeutic agents. Its ability to form stable and diverse chemical structures allows for the exploration of new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Synthetic Methodology Advancements
The synthesis of 1,2,4-oxadiazole derivatives, including Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, has benefited from advancements in synthetic methodologies. Techniques such as microwave-induced synthesis have led to shorter reaction times, higher yields, and simpler purification processes, which are advantageous for large-scale production .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may contribute to their interaction with biological targets.
Biochemical Pathways
It’s known that oxadiazoles can interfere with pathways associated with bacterial virulence .
Result of Action
properties
IUPAC Name |
ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDPMYFYUQZZEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665322 |
Source
|
Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163719-78-6 |
Source
|
Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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